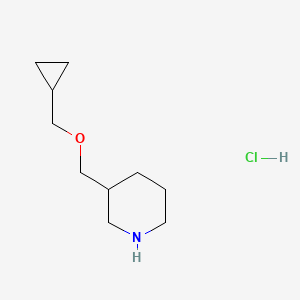
N,N-Diethyl-2-(piperidin-3-yl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its piperidine ring structure, which is a common motif in many pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride typically involves the reaction of piperidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through various techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diethyl-2-(3-piperidinyl)-1-ethanone, while substitution reactions can introduce various functional groups onto the piperidine ring.
科学的研究の応用
N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are the subject of ongoing research.
類似化合物との比較
N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride can be compared with other similar compounds, such as:
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine: This compound has a similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-2-(4-piperidinyl)-1-ethanamine: This compound has the piperidine ring substituted at a different position.
N,N-Diethyl-2-(3-pyrrolidinyl)-1-ethanamine: This compound has a pyrrolidine ring instead of a piperidine ring.
Each of these compounds has unique properties and applications, making N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride distinct in its own right.
特性
CAS番号 |
1220030-40-9 |
|---|---|
分子式 |
C11H25ClN2 |
分子量 |
220.78 g/mol |
IUPAC名 |
N,N-diethyl-2-piperidin-3-ylethanamine;hydrochloride |
InChI |
InChI=1S/C11H24N2.ClH/c1-3-13(4-2)9-7-11-6-5-8-12-10-11;/h11-12H,3-10H2,1-2H3;1H |
InChIキー |
SGRBUDSALHUAFY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC1CCCNC1.Cl.Cl |
正規SMILES |
CCN(CC)CCC1CCCNC1.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride](/img/structure/B1424618.png)
![Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1424620.png)



![3-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424627.png)



